molecular formula C9H8BrFO3 B13630616 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13630616
M. Wt: 263.06 g/mol
InChI Key: QSKUTCRCDOEBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that features both bromine and fluorine substituents on a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.

    Bromination and Fluorination: The aromatic ring is brominated and fluorinated using appropriate reagents such as bromine and fluorine sources.

    Hydroxypropanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of halogenated phenyl groups on biological systems. Its derivatives could serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The hydroxypropanoic acid moiety can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-3-fluorophenyl)propanoic acid: Lacks the hydroxy group, resulting in different chemical properties.

    3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid:

    3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid: Substitution of fluorine with chlorine changes the compound’s electronic properties.

Uniqueness

3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxypropanoic acid moiety. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrFO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

QSKUTCRCDOEBKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.